molecular formula C23H23ClN4O5S B2374809 N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride CAS No. 1052531-15-3

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride

Cat. No. B2374809
CAS RN: 1052531-15-3
M. Wt: 502.97
InChI Key: VDNUMEZHLLVLHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C23H23ClN4O5S and its molecular weight is 502.97. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Activity of Anti-inflammatory Drugs

Compounds derived from 2-aminothiazole and 2-amino-2-thiazoline have been prepared and shown to possess anti-inflammatory activity. These studies involved the synthesis of various derivatives, demonstrating the potential of thiazole-based compounds in drug development for inflammation-related conditions (Lynch et al., 2006).

Novel Synthesis Routes for Heterocyclic Compounds

Research has been conducted on the synthesis of novel pyrazolo[1,5-a]pyrimidine and triazolo[1,5-a]pyrimidine derivatives, incorporating a thiazolo[3,2-a]benzimidazole moiety. These compounds have shown moderate effects against some bacterial and fungal species, indicating their potential in antimicrobial therapy (Abdel‐Aziz et al., 2008).

Anticancer and Antimicrobial Applications

There's significant interest in the development of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds such as visnaginone and khellinone. These derivatives have been investigated for their anti-inflammatory, analgesic, and COX-2 inhibitory activities, showing potential in cancer and pain management (Abu‐Hashem et al., 2020).

Antimicrobial and Antioxidant Activities

A series of novel pyridine and fused pyridine derivatives have been synthesized and subjected to in silico molecular docking screenings, revealing moderate to good binding energies. These compounds exhibited antimicrobial and antioxidant activity, highlighting their potential for developing new therapeutic agents (Flefel et al., 2018).

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5S.ClH/c1-25(2)9-10-26(23-24-16-11-17-18(32-13-31-17)12-19(16)33-23)22(30)14-3-5-15(6-4-14)27-20(28)7-8-21(27)29;/h3-6,11-12H,7-10,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNUMEZHLLVLHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC=C(C=C4)N5C(=O)CCC5=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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